molecular formula C10H17NO5 B1471396 Ethyl 2-(4-(nitromethyl)tetrahydro-2H-pyran-4-yl)acetate CAS No. 205827-21-0

Ethyl 2-(4-(nitromethyl)tetrahydro-2H-pyran-4-yl)acetate

Cat. No. B1471396
M. Wt: 231.25 g/mol
InChI Key: LRVRJOBNSSTGDL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Synthesis Analysis

The synthesis of similar compounds has been described in the literature . For instance, the synthesis of 2-cyano-2-(tetrahydro-4-pyran-4-yl)ethyl acetate involves the reaction of 4-chlorotetrahydropyran with cyanoacetic acid methyl ester in the presence of potassium tert-butoxide .


Molecular Structure Analysis

The molecular formula of Ethyl 2-(4-(nitromethyl)tetrahydro-2H-pyran-4-yl)acetate is C9H16O3 . The molecular weight is 172.22 g/mol .

Safety And Hazards

Ethyl 2-(4-(nitromethyl)tetrahydro-2H-pyran-4-yl)acetate is classified as an irritant . It is harmful by inhalation, in contact with skin, and if swallowed .

properties

IUPAC Name

ethyl 2-[4-(nitromethyl)oxan-4-yl]acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17NO5/c1-2-16-9(12)7-10(8-11(13)14)3-5-15-6-4-10/h2-8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LRVRJOBNSSTGDL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC1(CCOCC1)C[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 2-(4-(nitromethyl)tetrahydro-2H-pyran-4-yl)acetate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 2-(4-(nitromethyl)tetrahydro-2H-pyran-4-yl)acetate
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Ethyl 2-(4-(nitromethyl)tetrahydro-2H-pyran-4-yl)acetate
Reactant of Route 3
Ethyl 2-(4-(nitromethyl)tetrahydro-2H-pyran-4-yl)acetate
Reactant of Route 4
Ethyl 2-(4-(nitromethyl)tetrahydro-2H-pyran-4-yl)acetate
Reactant of Route 5
Ethyl 2-(4-(nitromethyl)tetrahydro-2H-pyran-4-yl)acetate
Reactant of Route 6
Reactant of Route 6
Ethyl 2-(4-(nitromethyl)tetrahydro-2H-pyran-4-yl)acetate

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